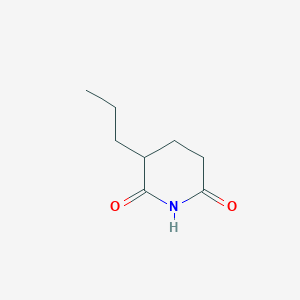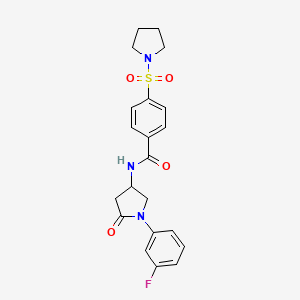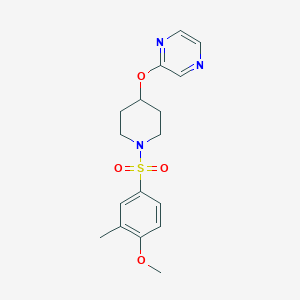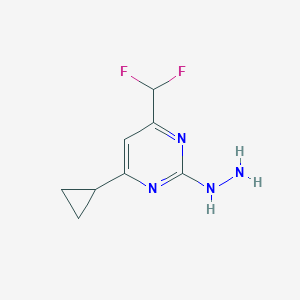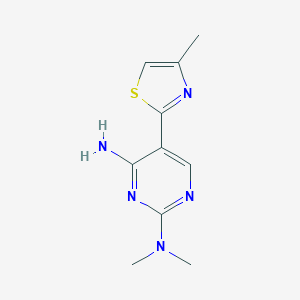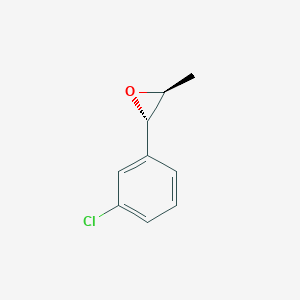
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often requires a detailed knowledge of organic chemistry and access to scientific literature where such syntheses are described .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This information can be found in the scientific literature and is crucial for understanding how the compound might behave in a biological context or how it might be modified to create new compounds .Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. These properties can often be found in chemical databases .Aplicaciones Científicas De Investigación
Electrochemistry and Electrogenerated Chemiluminescence
Research on dithienylbenzothiadiazole-based molecular fluorophores, which share a structural resemblance to the compound , highlights their significant electrochemical and electrogenerated chemiluminescence properties. These compounds demonstrate potential applications in the development of red-emitting fluorophores for bioimaging and sensing technologies due to their unique electronic and luminescent characteristics (Shen et al., 2010).
Antioxidant and Anticancer Activities
Another study focuses on novel derivatives incorporating thiadiazole and other moieties, indicating significant antioxidant and anticancer activities. This research suggests that structurally similar compounds could be explored for their therapeutic potential, particularly in targeting cancer cells and mitigating oxidative stress (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents
The synthesis and characterization of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which exhibit significant antibacterial and antifungal activities, provide a template for the development of new antimicrobial agents. These findings underscore the potential of incorporating naphthamide structures into the design of drugs targeting microbial infections (Helal et al., 2013).
Dyeing Performance and Surfactant Production
Research on thiadiazole derivatives has also extended into applications such as dyeing performance on nylon fabric and the synthesis of surfactants with antimicrobial activities. These compounds' versatility in chemical applications highlights the potential of similar naphthamide derivatives in industrial and pharmaceutical sectors (Malik et al., 2018); (Amine et al., 2012).
Neurological Applications
The localization and load of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients' brains using specific fluorinated derivatives showcase the potential of related compounds in neurological research and diagnostics (Shoghi-Jadid et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2S2/c22-16-10-3-4-11-17(16)23-18(27)12-29-21-26-25-20(30-21)24-19(28)15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,23,27)(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJWGSJMRNUCLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2398890.png)
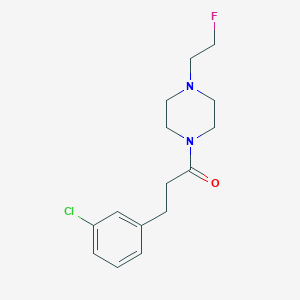
![(3As,7aR)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2398892.png)
![3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2398893.png)
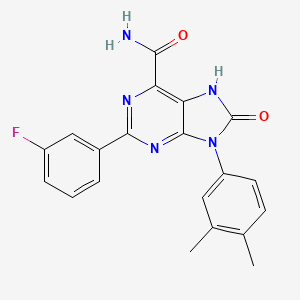
![1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2398896.png)
![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2398900.png)
